molecular formula C15H31BO3Si B14143031 1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- CAS No. 165059-46-1

1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-

Cat. No.: B14143031
CAS No.: 165059-46-1
M. Wt: 298.3 g/mol
InChI Key: IJRPNXDERDPLBT-ZRDIBKRKSA-N
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Description

1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- typically involves the reaction of appropriate boronic acid derivatives with pinacol in the presence of a catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or other suitable organic solvents.

    Catalyst: Palladium or other transition metal catalysts.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

    Reagents: Boronic acids, pinacol, alkyl or aryl halides.

    Conditions: Presence of catalysts such as palladium or copper, organic solvents like THF, and controlled temperatures.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The pathways involved include:

    Borylation Pathway: Formation of boron-carbon bonds.

    Hydroboration Pathway: Addition of boron-hydrogen bonds to unsaturated carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in borylation and hydroboration reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Utilized in the synthesis of fluorenylborolane and other intermediates for conjugated copolymers.

Uniqueness

1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl- is unique due to its specific structure, which includes a silyl ether group and a propenyl substituent. This unique structure imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

165059-46-1

Molecular Formula

C15H31BO3Si

Molecular Weight

298.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enoxy]silane

InChI

InChI=1S/C15H31BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10,12H,11H2,1-9H3/b12-10+

InChI Key

IJRPNXDERDPLBT-ZRDIBKRKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C/C=C/O[Si](C)(C)C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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